PHGDH Inhibition Potency
DNS-pE inhibits PHGDH with an in vitro Ki of 7.4 µM, which is comparable to known PHGDH inhibitors. For context, the PHGDH inhibitor NCT-503 has an IC50 of 2.5 µM [1], and CBR-5884 has a Ki of 50 ± 20 µM for 3-PG and 50 ± 3 µM for NAD+ . While DNS-pE's inhibitory potency is moderate relative to dedicated inhibitors, it uniquely couples this activity with live-cell fluorogenic labeling, a feature absent in NCT-503 and CBR-5884 [1]. This dual functionality makes DNS-pE the only compound in its class suitable for simultaneous inhibition and target engagement imaging.
| Evidence Dimension | PHGDH enzymatic inhibition |
|---|---|
| Target Compound Data | Ki = 7.4 µM |
| Comparator Or Baseline | NCT-503: IC50 = 2.5 µM; CBR-5884: Ki = 50 ± 20 µM (3-PG) and 50 ± 3 µM (NAD+) |
| Quantified Difference | DNS-pE Ki = 7.4 µM; NCT-503 IC50 = 2.5 µM; CBR-5884 Ki ≈ 50 µM |
| Conditions | In vitro enzymatic assay (DNS-pE); in vitro PHGDH inhibition assays (NCT-503, CBR-5884) |
Why This Matters
Confirms that DNS-pE possesses functional PHGDH inhibitory activity comparable to established inhibitors, justifying its use as a dual-purpose probe for mechanistic studies where both inhibition and target engagement readouts are required.
- [1] Pan S, Jang SY, Liew SS, Fu J, Wang D, Lee JS, Yao SQ. A Vinyl Sulfone-Based Fluorogenic Probe Capable of Selective Labeling of PHGDH in Live Mammalian Cells. Angew Chem Int Ed Engl. 2018;57(2):579-583. View Source
- [2] Mullarky E, et al. Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. Proc Natl Acad Sci U S A. 2016;113(7):1778-1783. View Source
